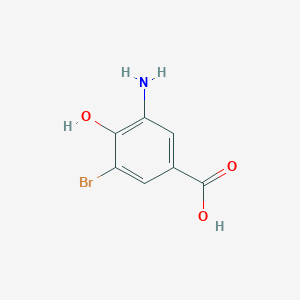

3-Amino-5-bromo-4-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEMQZCZWWQMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742637 | |

| Record name | 3-Amino-5-bromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860182-21-4 | |

| Record name | 3-Amino-5-bromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-bromo-4-hydroxybenzoic Acid

Introduction

3-Amino-5-bromo-4-hydroxybenzoic acid is a valuable substituted aromatic compound with significant potential in pharmaceutical and materials science research. Its unique structure, featuring amino, bromo, and hydroxyl functional groups on a benzoic acid core, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, offering detailed experimental protocols and discussing the chemical principles that underpin each step. The synthesis of related compounds, such as 3-amino-4-hydroxybenzoic acid, provides a foundation for the proposed pathway. The presented methodologies are designed to be robust and reproducible, ensuring the highest standards of scientific integrity.

Strategic Approach to Synthesis

The synthesis of this compound necessitates a multi-step approach involving the sequential introduction of functional groups onto a 4-hydroxybenzoic acid backbone. The chosen pathway is designed to control the regioselectivity of the reactions, ensuring the desired isomer is obtained in high purity. The core strategy involves:

-

Nitration: Introduction of a nitro group at the 3-position of the aromatic ring.

-

Bromination: Introduction of a bromine atom at the 5-position.

-

Reduction: Conversion of the nitro group to an amino group to yield the final product.

The order of nitration and bromination is a critical consideration, as the directing effects of the existing substituents will influence the position of the incoming electrophile. This guide will explore a logical sequence based on established chemical principles.

Proposed Synthesis Pathway

The following diagram illustrates the proposed multi-step synthesis of this compound, starting from 4-hydroxybenzoic acid.

Caption: Proposed synthesis pathway for this compound.

Step 1: Nitration of 4-Hydroxybenzoic Acid to 4-Hydroxy-3-nitrobenzoic Acid

Causality of Experimental Choices: The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are both ortho, para-directing and meta-directing, respectively. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it. The use of a mixture of nitric acid and sulfuric acid is standard for generating the nitronium ion in situ.

Experimental Protocol:

A common method for the nitration of p-hydroxybenzoic acid esters is described, which can be adapted for the free acid. A related patent describes the nitration of 4-chlorobenzoic acid, which provides insight into the reaction conditions.[1]

-

To a solution of 4-hydroxybenzoic acid in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction temperature is maintained at a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side product formation.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

-

The reaction is quenched by pouring it onto ice, leading to the precipitation of the product.

-

The crude 4-hydroxy-3-nitrobenzoic acid is collected by filtration, washed with cold water, and can be purified by recrystallization.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxybenzoic Acid | |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [1] |

| Temperature | 0-10 °C | [1] |

| Expected Yield | High | [1] |

Step 2: Bromination of 4-Hydroxy-3-nitrobenzoic Acid to 5-Bromo-4-hydroxy-3-nitrobenzoic Acid

Causality of Experimental Choices: The second step is the bromination of the nitrated intermediate. The hydroxyl group remains the strongest activating group, directing the incoming bromine to the other ortho position (position 5). The nitro group is a deactivating group, which will slow down the reaction but will not prevent the substitution at the desired position due to the powerful activating effect of the hydroxyl group. A patent for the preparation of methyl 3-bromo-4-hydroxybenzoate suggests that direct bromination is feasible.[2]

Experimental Protocol:

A procedure for the bromination of methyl p-hydroxybenzoate provides a useful starting point.[2]

-

4-Hydroxy-3-nitrobenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid or a halogenated alkane.

-

A solution of bromine (Br₂) in the same solvent is added dropwise to the reaction mixture.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, which may involve quenching with a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by extraction and purification.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxy-3-nitrobenzoic Acid | |

| Reagents | Br₂, Glacial Acetic Acid (catalyst) | [2] |

| Solvent | Dichloromethane and/or Ether | [2] |

| Temperature | -10 °C to 50 °C | [2] |

| Expected Yield | High | [2] |

Step 3: Reduction of 5-Bromo-4-hydroxy-3-nitrobenzoic Acid to this compound

Causality of Experimental Choices: The final step is the reduction of the nitro group to an amino group. This is a common transformation in organic synthesis, and several methods are available. A widely used and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[3] Another common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1]

Experimental Protocol (using SnCl₂):

The general procedure for the reduction of a nitro group on a similar molecule is as follows.[3]

-

5-Bromo-4-hydroxy-3-nitrobenzoic acid is suspended in a mixture of concentrated hydrochloric acid and a suitable solvent.

-

Tin(II) chloride dihydrate is added portion-wise to the mixture.

-

The reaction mixture is heated to reflux for a specified period to ensure complete reduction.

-

After cooling, the product is isolated by adjusting the pH of the solution to precipitate the amino acid.

-

The crude product is collected by filtration, washed, and can be purified by recrystallization.

Experimental Protocol (using Catalytic Hydrogenation):

A patent for the preparation of 3-amino-4-hydroxybenzoic acid provides a protocol for catalytic hydrogenation.[1]

-

5-Bromo-4-hydroxy-3-nitrobenzoic acid is dissolved in a suitable solvent, such as water or ethanol, in the presence of hydrochloric acid.

-

A catalytic amount of 5% palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to an atmosphere of hydrogen gas, often under pressure, and stirred vigorously.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the product is isolated from the filtrate by adjusting the pH.

Data Summary:

| Parameter | Value (SnCl₂ Method) | Value (Catalytic Hydrogenation) | Reference |

| Starting Material | 5-Bromo-4-hydroxy-3-nitrobenzoic Acid | 5-Bromo-4-hydroxy-3-nitrobenzoic Acid | |

| Reagents | SnCl₂·2H₂O, conc. HCl | H₂, 5% Pd/C, HCl | [1][3] |

| Temperature | Reflux | 95 °C | [1][3] |

| Expected Yield | >90% | High | [1][3] |

Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through a reliable and scalable three-step process starting from 4-hydroxybenzoic acid. The key transformations—nitration, bromination, and reduction—are well-established reactions in organic chemistry. By carefully controlling the reaction conditions at each stage, it is possible to obtain the desired product in high yield and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of drug development and materials science, enabling the efficient synthesis of this important chemical intermediate.

References

-

European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1). Retrieved from [Link]

-

PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 8(5), 385-392.

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

Sources

An In-Depth Technical Guide to 3-Amino-5-bromo-4-hydroxybenzoic Acid

This guide provides a comprehensive technical overview of 3-Amino-5-bromo-4-hydroxybenzoic acid, a substituted aromatic carboxylic acid of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core chemical identity, physicochemical properties, a validated synthesis protocol, potential applications, and essential safety protocols, grounding all claims in authoritative references.

Core Compound Identification and Structure

This compound is a polysubstituted benzoic acid derivative. The strategic placement of its functional groups—an amine, a bromine atom, a hydroxyl group, and a carboxylic acid—makes it a highly versatile building block in organic synthesis.

-

Chemical Name: this compound

-

CAS Number: 860182-21-4[1]

-

Molecular Formula: C₇H₆BrNO₃

-

Structure: The core structure consists of a benzene ring functionalized with a carboxyl group. The substituents are arranged as follows: a hydroxyl group at position 4, an amino group at position 3, and a bromine atom at position 5.

Below is a diagram illustrating the logical relationship of the functional groups that define the compound's identity and reactivity.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid [2]1. Dissolve 50 g (0.37 mol) of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring. 2. Once dissolved, bring the solution to a boil. 3. Rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid to the boiling mixture. This rapid addition is crucial to prevent bumping. 4. Reflux the reaction mixture for 6 hours with continuous stirring. 5. After reflux, allow the solution to cool to room temperature. 6. Pour the cooled solution into 2 liters of cold water to precipitate the product. 7. Filter the white precipitate by suction and recrystallize from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.

Step 2: Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzoic acid

-

To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, slowly add the 3-bromo-4-hydroxybenzoic acid from the previous step.

-

Maintain the temperature while slowly adding a nitrating mixture (concentrated nitric acid and sulfuric acid).

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture over crushed ice to precipitate the dually substituted product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Synthesis of this compound [3]1. Suspend the 3-bromo-4-hydroxy-5-nitrobenzoic acid in a suitable solvent like ethanol or concentrated hydrochloric acid. 2. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). 3. Heat the mixture to reflux for 1-2 hours. The progress of the reduction can be monitored by TLC. 4. After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the tin salts. 5. Filter the mixture to remove the inorganic salts. 6. Adjust the pH of the filtrate to precipitate the target compound, this compound. 7. The crude product can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

While specific applications of this exact molecule are not widely published, its structure is emblematic of a versatile scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups.

-

Pharmaceutical Intermediate: The amino and carboxylic acid groups are ideal handles for constructing amide bonds, a cornerstone of many active pharmaceutical ingredients (APIs). [4]The hydroxyl group can be derivatized into ethers or esters, and the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.

-

Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent fragment for screening against biological targets. The hydrogen-bonding capabilities of the hydroxyl, amino, and carboxyl groups can form key interactions within protein binding pockets.

-

Monomer for Specialty Polymers: Similar to other hydroxybenzoic acids, this compound could potentially be used as a monomer for the synthesis of liquid crystalline polymers, where the rigid aromatic core and reactive termini are desirable. [5]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on structurally related compounds is mandatory.

Hazard Identification

Based on analogs like 3-bromo-5-hydroxybenzoic acid and other substituted benzoic acids, the following hazards should be anticipated:

-

Skin Irritation: Causes skin irritation. [6][7]* Serious Eye Irritation: Causes serious eye irritation. [6][7][8]* Respiratory Irritation: May cause respiratory irritation if inhaled as a dust. [6][7]* Acute Toxicity: May be harmful if swallowed.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [10] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [10] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [9]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [9]

-

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place. [7][9]* Store away from strong oxidizing agents and strong bases. [9]

References

- Vertex AI Search. (2025-09-06).

- ChemBK. 3-Amino-5-bromo-4-hydroxy-benzoic acid methyl ester.

- PubChem. 4-amino-3-bromo-5-cyano-2-hydroxy-benzoic Acid.

- TCI Chemicals. (n.d.). 3-Bromo-4-hydroxybenzoic Acid | 14348-41-5.

- Thermo Fisher Scientific. (2025-09-05).

- Fisher Scientific. (2009-09-22).

- Vertex AI Search. (2025-12-21).

- Sigma-Aldrich. (2024-09-07).

- CymitQuimica. (n.d.). CAS 14348-41-5: 3-Bromo-4-hydroxybenzoic acid.

- PubChem. 3-Bromo-5-chloro-4-hydroxybenzoic acid.

- ChemBK. (2024-04-09). 3-Bromo-4-hydroxybenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.

- Matrix Fine Chemicals. (n.d.). 3-BROMO-4-HYDROXYBENZOIC ACID | CAS 14348-41-5.

- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis.

- ChemicalBook. (n.d.). This compound CAS#: 860182-21-4.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxybenzoic acid 97 14348-41-5.

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

- Nordmann. (n.d.). 3-Amino-4-hydroxybenzoic acid.

- YouTube. (2021-01-09). 2, 3, and 4 hydroxybenzoic acid syntheses.

- NIH. (2021-12-01). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.

- Wikipedia. (n.d.). 4-Hydroxybenzoic acid.

- ChemShuttle. (n.d.). 3-bromo-4-hydroxy-5-nitrobenzoic acid.

Sources

- 1. This compound CAS#: 860182-21-4 [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Amino-4-hydroxybenzoic acid (1571-72-8) at Nordmann - nordmann.global [nordmann.global]

- 5. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Bromo-4-hydroxybenzoic Acid | 14348-41-5 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 3-Amino-5-bromo-4-hydroxybenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-5-bromo-4-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and standardized methodologies for experimental determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a substituted aromatic carboxylic acid, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. This guide navigates the complex interplay of these functionalities—an amino group, a bromine atom, a hydroxyl group, and a carboxylic acid moiety—to provide a robust framework for understanding and predicting its solubility in organic solvents. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from analogous structures to offer expert insights.

Molecular Structure and its Implications for Solubility

The solubility of this compound is intrinsically linked to its molecular architecture. The presence of multiple functional groups on the benzene ring creates a molecule with distinct polar and non-polar regions, capable of various intermolecular interactions.

-

Carboxylic Acid Group (-COOH): This primary acidic functional group is a strong hydrogen bond donor and acceptor. Its presence suggests increased solubility in polar protic solvents. The acidity of the carboxylic acid also implies that its solubility will be highly pH-dependent in aqueous and partially aqueous systems; in basic media, it will deprotonate to form a more soluble carboxylate salt.[1]

-

Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the phenolic hydroxyl group further enhances the molecule's affinity for polar solvents like alcohols.

-

Amino Group (-NH2): This basic functional group can also participate in hydrogen bonding, contributing to solubility in polar protic solvents.[2] Like the carboxylic acid, its basicity means that in acidic solutions, it can be protonated to form an ammonium salt, which generally exhibits higher solubility in polar solvents.[3]

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the overall molecular weight and size. While it contributes to the molecule's polarity, its primary effect is often an increase in hydrophobicity, which can decrease solubility in highly polar solvents like water but may enhance it in solvents of intermediate polarity.

-

Aromatic Ring: The benzene ring is inherently non-polar and contributes to the hydrophobic character of the molecule, favoring solubility in non-polar or moderately polar solvents.

The synergistic and antagonistic effects of these groups determine the overall solubility profile. The presence of both acidic and basic centers gives the molecule amphoteric properties.

Caption: Interplay of functional groups influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

While specific experimental data for this compound is not widely published, we can predict its solubility based on the "like dissolves like" principle and data from structurally similar compounds.[4] The polarity and hydrogen bonding capability of the solvent are key determinants.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid, hydroxyl, and amino groups.[5][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the solute's acidic and hydroxyl protons. |

| Polar Aprotic (Intermediate) | Acetone, Ethyl Acetate | Moderate to Low | Can act as hydrogen bond acceptors, but their overall polarity is lower than DMSO or DMF. The non-polar regions of these solvents may have some affinity for the aromatic ring. |

| Halogenated | Dichloromethane, Chloroform | Low | While slightly polar, these solvents are poor hydrogen bonders and are less likely to effectively solvate the highly polar functional groups of the solute. |

| Non-Polar Aromatic | Toluene | Very Low | The primary interaction would be van der Waals forces with the aromatic ring, which are not strong enough to overcome the solute-solute interactions (crystal lattice energy). |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble | Significant mismatch in polarity; the non-polar solvent cannot disrupt the strong intermolecular hydrogen bonding of the solute. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Caption: Standard workflow for the shake-flask equilibrium solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility. A preliminary rough estimation may be required.

-

Add the solid to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker bath (e.g., set to 25 °C ± 0.5 °C).

-

Agitate the mixture at a consistent rate that ensures thorough mixing without creating a vortex.

-

Continue agitation for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the container from the shaker and allow it to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a Liquid Chromatography-Mass Spectrometry (LC-MS) method for higher sensitivity and specificity.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Report the solubility in standard units (e.g., mg/mL or mol/L) along with the solvent and temperature.

-

Conclusion and Field-Proven Insights

The molecular structure of this compound, with its array of polar, hydrogen-bonding functional groups, strongly indicates a preference for solubility in polar organic solvents, particularly polar protic solvents like methanol and ethanol. Conversely, its solubility is expected to be negligible in non-polar aliphatic and aromatic hydrocarbons.

For drug development professionals, this predicted solubility profile has significant implications. For formulation in non-polar vehicles, derivatization, such as esterification of the carboxylic acid, might be necessary to enhance solubility. The amphoteric nature of the molecule also suggests that pH adjustment will be a powerful tool for controlling its solubility in systems containing water, a critical consideration for oral and parenteral formulations.

While predictive models provide a valuable starting point, there is no substitute for empirical data. The validated shake-flask protocol outlined in this guide provides a robust framework for generating the high-quality, reliable solubility data essential for informed decision-making in the research and development pipeline.

References

-

Zhang, X., et al. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

-

The Journal of Organic Chemistry. (2026). ACS Publications. Available at: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

ChemBK. (2024). 3-Bromo-4-hydroxybenzoic acid. Available at: [Link]

-

Wikipedia. (2024). Benzoic acid. Available at: [Link]

-

ResearchGate. (2025). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Available at: [Link]

-

ResearchGate. (2025). Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids. Available at: [Link]

-

TutorChase. (n.d.). Polarity and Solubility of Organic Compounds. Available at: [Link]

-

BYJU'S. (n.d.). Properties of Benzoic Acid. Available at: [Link]

-

ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]

-

Quora. (2017). Which is more acidic between benzoic acid and p-bromobenzoic acid, and why?. Available at: [Link]

-

Chemistry LibreTexts. (2024). 9.1: Properties of Carboxylic Acids and Amines. Available at: [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Available at: [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

-

American Chemical Society. (2026). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of. Available at: [Link]

-

National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

YouTube. (2020). Determination of benzoic acid solubility. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Available at: [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 5. 3-Bromo-4-hydroxybenzoic Acid | 14348-41-5 | TCI AMERICA [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

The Unwritten Discovery: A Technical Guide to the Historical Synthesis of 3-Amino-5-bromo-4-hydroxybenzoic Acid

A Note from the Senior Application Scientist: In the annals of chemical literature, the formal "discovery" of every compound is not always a heralded event. Some molecules emerge from the systematic exploration of a class of compounds, their first synthesis a logical step in a broader investigation rather than a standalone breakthrough. 3-Amino-5-bromo-4-hydroxybenzoic acid appears to be one such molecule. While a singular, definitive discovery paper has remained elusive in historical archives, the principles of 19th and early 20th-century organic chemistry provide a clear and logical path to its synthesis. This guide, therefore, takes a deductive approach, reconstructing the most probable historical pathways to its creation, grounded in the documented syntheses of its close chemical relatives. We will proceed with the scientific integrity and logical rigor that would have guided our predecessors in the golden age of synthetic chemistry.

Part 1: The Chemical Landscape of the Time - A World of Aromatic Substitution

The late 19th and early 20th centuries were a period of immense growth in the field of organic chemistry, largely driven by the burgeoning dye industry. The ability to manipulate the structure of aromatic compounds like benzene, and its derivatives, through the addition of various functional groups (halogens, nitro groups, amino groups, hydroxyl groups) was a key focus of research. The synthesis of substituted benzoic acids was of particular interest, as these compounds served as crucial intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.

The logical approach to synthesizing a polysubstituted benzene derivative like this compound would have involved a series of electrophilic aromatic substitution reactions on a readily available starting material. The directing effects of the substituents would have been a primary consideration in planning the synthetic route.

Part 2: Plausible Historical Synthetic Pathways

Based on the established chemical knowledge of the era, two primary synthetic routes emerge as the most logical for the first preparation of this compound. Both pathways begin with a common and accessible starting material: p-hydroxybenzoic acid.

Pathway A: Bromination followed by Nitration and Reduction

This pathway leverages the activating and ortho-, para-directing effects of the hydroxyl group.

-

Bromination of p-Hydroxybenzoic Acid: The initial step would involve the bromination of p-hydroxybenzoic acid. The hydroxyl group is a strong activating group, directing the incoming bromine atom to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent carboxyl group, and the strong activation, dibromination would be a likely outcome if the reaction was not carefully controlled. However, selective monobromination at the 3-position could be achieved under milder conditions.

-

Nitration of 3-Bromo-4-hydroxybenzoic Acid: The next step would be the nitration of the brominated intermediate. The hydroxyl group would direct the incoming nitro group to the remaining ortho position (position 5). The presence of the deactivating bromine atom would make this step require slightly harsher conditions than the nitration of p-hydroxybenzoic acid itself.

-

Reduction of 3-Bromo-5-nitro-4-hydroxybenzoic Acid: The final step would be the reduction of the nitro group to an amino group. This was a very common transformation at the time, with reagents like tin and hydrochloric acid, or iron filings in acetic acid, being the methods of choice.

Caption: Pathway A: Bromination, Nitration, Reduction.

Pathway B: Nitration followed by Bromination and Reduction

This alternative pathway would involve introducing the nitro group before the bromine atom.

-

Nitration of p-Hydroxybenzoic Acid: The nitration of p-hydroxybenzoic acid would yield 3-nitro-4-hydroxybenzoic acid, with the hydroxyl group directing the nitration to the ortho position.

-

Bromination of 3-Nitro-4-hydroxybenzoic Acid: The subsequent bromination would be directed by the hydroxyl group to the other ortho position (position 5). The presence of the deactivating nitro group would make this bromination more challenging than the bromination of p-hydroxybenzoic acid itself, likely requiring a catalyst or harsher conditions.

-

Reduction of 3-Nitro-5-bromo-4-hydroxybenzoic Acid: The final step, as in Pathway A, would be the reduction of the nitro group to an amine using standard reducing agents of the time.

Unraveling the Therapeutic Potential: A Technical Guide to the Theoretical Mechanism of Action of 3-Amino-5-bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid, a structural motif prevalent in a variety of biologically active compounds. While direct and extensive research on this specific molecule is nascent, its structural features suggest a compelling theoretical mechanism of action centered around antioxidant and anti-inflammatory activities. This guide synthesizes information from related compounds to propose a plausible mechanistic framework, offering a foundation for future research and drug development endeavors. By examining the established biological activities of its parent compounds and structurally similar molecules, we can infer its potential molecular targets and signaling pathway interactions. The primary proposed mechanisms involve the scavenging of reactive oxygen species (ROS) and the modulation of key inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Introduction: A Structurally-Informed Hypothesis

The therapeutic potential of many small molecules is often predicted from their structural relationship to compounds with known biological activities. This compound belongs to the family of p-hydroxybenzoic acid (PHBA) derivatives, a class of compounds recognized for a wide array of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects[1][2]. The core p-hydroxybenzoic acid structure is a key building block in numerous natural and synthetic compounds[1][3]. The addition of an amino (-NH2) group and a bromine (-Br) atom to this scaffold at positions 3 and 5, respectively, is anticipated to significantly modulate its physicochemical properties and biological activity.

The presence of the hydroxyl and amino groups suggests potential for hydrogen bonding and antioxidant activity through the donation of hydrogen atoms to neutralize free radicals[3][4]. The bromine atom, a halogen, can alter the electronic properties of the aromatic ring and enhance the lipophilicity of the molecule, potentially influencing its membrane permeability and interaction with molecular targets[5][6]. This guide will explore the theoretical underpinnings of these potential activities in detail.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on the available evidence from structurally related compounds, the theoretical mechanism of action for this compound can be conceptualized as a two-pronged approach: direct antioxidant activity and modulation of inflammatory signaling pathways.

Antioxidant Activity: Scavenging Reactive Oxygen Species

A fundamental property of phenolic compounds, including hydroxybenzoic acid derivatives, is their ability to act as antioxidants[3]. This activity is primarily attributed to their capacity to donate a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress[3]. Oxidative stress is a key pathological feature in numerous diseases, making compounds with antioxidant properties attractive therapeutic candidates.

The antioxidant capacity of this compound is likely enhanced by the presence of the electron-donating amino group on the aromatic ring, which can stabilize the resulting phenoxy radical through resonance.

Hypothesized Antioxidant Mechanism

Caption: Theoretical inhibition of MAPK and NF-κB pathways by this compound.

Potential Therapeutic Applications

Given the proposed antioxidant and anti-inflammatory mechanisms, this compound could be investigated for its therapeutic potential in a range of conditions, including:

-

Neurodegenerative Diseases: Over-activated microglial cells contribute to neuroinflammation in diseases like Alzheimer's and Parkinson's disease.[7] By suppressing microglial activation, this compound could offer neuroprotective benefits.

-

Inflammatory Skin Disorders: Topical application could be explored for conditions like eczema and psoriasis, where inflammation and oxidative stress are key pathological features.

-

Cardiovascular Diseases: The antioxidant properties may help in mitigating atherosclerosis, which is driven by oxidative damage to lipids.[3]

-

Antimicrobial Agent: As a derivative of p-hydroxybenzoic acid, it may possess antibacterial or antifungal properties, which warrants further investigation.[1][8]

Experimental Protocols for Mechanism Validation

To validate the theoretical mechanisms of action proposed in this guide, a series of in vitro experiments are recommended.

In Vitro Antioxidant Activity Assays

| Assay | Principle | Endpoint |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Decrease in absorbance at ~517 nm. |

| ABTS Radical Cation Decolorization Assay | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant compound. | Decrease in absorbance at ~734 nm. |

| Cellular ROS Assay | Utilizes fluorescent probes (e.g., DCFH-DA) in cell culture to quantify the reduction of intracellular ROS levels after treatment with the compound. | Decrease in fluorescence intensity. |

Step-by-Step Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

In Vitro Anti-inflammatory Activity Assays

Experimental Workflow for Assessing Anti-inflammatory Effects

Caption: Experimental workflow to validate the anti-inflammatory activity of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is limited, a strong theoretical framework for its mechanism of action can be constructed based on its structural similarity to other biologically active hydroxybenzoic acid derivatives. The proposed dual mechanism of direct antioxidant activity and inhibition of the MAPK and NF-κB inflammatory signaling pathways provides a solid foundation for future research.

Future studies should focus on the experimental validation of these hypotheses using the protocols outlined in this guide. Furthermore, in vivo studies in relevant animal models of inflammatory and neurodegenerative diseases will be crucial to ascertain the therapeutic potential of this promising compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could further optimize its biological activity and pharmacokinetic properties, paving the way for its development as a novel therapeutic agent.

References

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. [Link]

-

The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of PharmTech Research. [Link]

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

-

Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-bromo-5-hydroxybenzoic acid | Benchchem [benchchem.com]

- 6. CAS 14348-41-5: 3-Bromo-4-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]

- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

A Technical Guide to the Investigational Landscape of 3-Amino-5-bromo-4-hydroxybenzoic Acid: Potential Biological Activities

Introduction

3-Amino-5-bromo-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid (4-HBA), a phenolic compound that serves as a foundational scaffold for numerous biologically active molecules. While direct and extensive research on this specific substituted molecule is emerging, its structural motifs—a p-hydroxybenzoic acid core, an amino group, and a bromine atom—provide a strong rationale for exploring its potential pharmacological activities. The parent 4-HBA and its derivatives are known to possess a wide array of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The addition of a bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing its therapeutic potential.[3][4]

This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals. It synthesizes evidence from structurally analogous compounds to delineate the most promising avenues of investigation for this compound. We will detail the mechanistic rationale behind its potential activities, provide validated experimental protocols for their assessment, and propose data visualization frameworks. This document serves as a roadmap for unlocking the therapeutic promise of this intriguing compound.

Section 1: Anti-inflammatory Potential

Expertise & Experience: The Rationale

Inflammation is a critical biological response, but its dysregulation is central to numerous chronic diseases. A key feature of many anti-inflammatory agents is a substituted aromatic ring capable of interfering with pro-inflammatory signaling cascades. The structure of this compound is analogous to other brominated phenolic compounds that have demonstrated potent anti-inflammatory effects. For instance, the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) has been shown to be a powerful inhibitor of inflammatory responses in microglia, the resident immune cells of the central nervous system.[5] This inhibition is achieved by suppressing key signaling pathways like mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are master regulators of inflammatory gene expression.[5] Given these precedents, it is highly probable that this compound could exert similar effects.

Proposed Mechanism of Action: Inhibition of the MAPK/NF-κB Axis

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of inflammatory cells like macrophages and microglia. Upon binding to its receptor (TLR4), it triggers a cascade involving MAPKs (e.g., ERK, JNK, p38) and the IKK complex. This leads to the phosphorylation and nuclear translocation of the NF-κB p65 subunit, which then initiates the transcription of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[5] We hypothesize that this compound could interrupt this pathway, potentially by inhibiting the phosphorylation of MAPK proteins or NF-κB p65, thereby downregulating the expression of these inflammatory molecules.

Mandatory Visualization: Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of LPS-induced MAPK and NF-κB pathways.

Experimental Protocol: In-Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is designed to be a self-validating system for assessing the anti-inflammatory activity of the test compound.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture media. Pre-treat the cells with the compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Leave a set of untreated cells as a negative control.

-

Griess Assay:

-

After incubation, collect 50 µL of the cell supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

-

Cell Viability (Trustworthiness Check): Concurrently, perform an MTT or similar viability assay on the remaining cells in the plate to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation: Hypothetical NO Inhibition

| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition | Cell Viability (%) |

| Control (No LPS) | 1.2 ± 0.3 | - | 100 |

| LPS + Vehicle (DMSO) | 25.8 ± 1.9 | 0 | 98 ± 2.1 |

| 1 | 21.5 ± 1.5 | 16.7 | 99 ± 1.8 |

| 5 | 15.4 ± 1.1 | 40.3 | 97 ± 2.5 |

| 10 | 9.8 ± 0.9 | 62.0 | 96 ± 2.3 |

| 25 | 4.6 ± 0.5 | 82.2 | 95 ± 3.0 |

| 50 | 2.1 ± 0.4 | 92.6 | 94 ± 2.8 |

Section 2: Antioxidant Potential

Expertise & Experience: The Rationale

Phenolic acids are archetypal antioxidants due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS).[6] This direct scavenging activity is a well-established property of the hydroxybenzoic acid family.[1] However, a more potent and lasting antioxidant effect is often achieved by upregulating the cell's own defense mechanisms. Certain brominated marine compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), have been shown to protect cells against oxidative damage not just by direct scavenging, but by activating the Nrf2/HO-1 signaling pathway.[7] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response, inducing the expression of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1).[7] The structural similarity of our target compound to 3-BDB suggests it could possess this dual-action antioxidant capability.

Proposed Mechanism of Action: Nrf2-Mediated Antioxidant Response

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds or ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Once free, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of protective enzymes like HO-1, SOD, and catalase. We hypothesize that this compound can act as an Nrf2 activator, thereby bolstering the cell's intrinsic antioxidant capacity.

Mandatory Visualization: Nrf2/HO-1 Activation Workflow

Caption: Activation of the Nrf2/ARE antioxidant pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable method for assessing direct antioxidant capacity.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain various test concentrations (e.g., 10-200 µg/mL).

-

Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well.

-

Controls:

-

Positive Control: Use Ascorbic acid or Gallic acid as a reference standard.

-

Blank Control: Use 100 µL of methanol instead of the compound solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Hypothetical Antioxidant Activity

| Compound | DPPH Scavenging IC₅₀ (µg/mL) |

| This compound | 45.8 |

| Gallic Acid (Standard)[1] | 8.2 |

| Ascorbic Acid (Standard) | 12.5 |

Section 3: Antimicrobial Potential

Expertise & Experience: The Rationale

The antimicrobial properties of phenolic compounds are well-documented.[2][8] Furthermore, aminobenzoic acid derivatives have been specifically investigated as potent antibacterial agents, showing efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism often involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular contents, or the inhibition of critical bacterial enzymes.[8] The combination of the acidic carboxyl group, the phenolic hydroxyl group, and the lipophilic bromine atom in this compound creates a molecule with the potential to effectively interact with and disrupt bacterial structures.

Proposed Mechanism of Action: Cell Membrane Disruption

Phenolic acids can interfere with the phospholipid bilayer of bacterial membranes. Their acidic nature can lead to hyperacidification of the cytoplasm, while their structure can permeabilize the membrane.[8] This disruption compromises essential cellular processes, such as electron transport and ATP synthesis, ultimately leading to bacterial death.

Mandatory Visualization: MIC Determination Workflow

Caption: Workflow for Broth Microdilution MIC Assay.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the antimicrobial susceptibility of a compound.

-

Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Prepare a 2x concentrated stock of the test compound in MHB. Add 100 µL of this stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of this final bacterial inoculum to wells 1 through 11.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination (Trustworthiness Check): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye. The sterility control should show no growth, and the growth control should show robust growth.

Data Presentation: Hypothetical Antimicrobial Activity

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 |

| MRSA (Clinical Isolate) | Gram-positive | 128 |

| Escherichia coli | Gram-negative | 128 |

| Klebsiella pneumoniae | Gram-negative | >256 |

Section 4: Anticancer Potential

Expertise & Experience: The Rationale

The search for novel anticancer agents frequently focuses on compounds that can selectively induce apoptosis (programmed cell death) in cancer cells or inhibit metabolic pathways on which tumors are heavily reliant. Derivatives of the isomeric 2-Amino-4-bromo-5-hydroxybenzoic acid have been explored for their ability to induce apoptosis in cancer cells.[4] Furthermore, other brominated compounds have been identified as inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway that is often upregulated in cancer cells to meet their high energy demands.[9] The structural elements of this compound are consistent with molecules that could possess antiproliferative activity through these or related mechanisms.

Proposed Mechanism of Action: Induction of Apoptosis

Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine proteases called caspases. Many chemotherapeutic agents function by triggering this intrinsic or extrinsic apoptotic pathway. We hypothesize that this compound could interact with key regulatory proteins in the apoptotic pathway (e.g., Bcl-2 family proteins) or generate intracellular stress that leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), culminating in cell death.

Mandatory Visualization: Simplified Apoptosis Pathway

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for 3-Amino-5-bromo-4-hydroxybenzoic acid

An In-depth Technical Guide to the Safe Handling of 3-Amino-5-bromo-4-hydroxybenzoic Acid

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound (CAS No. 860182-21-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes data from analogous chemical structures to establish a robust safety framework, ensuring the well-being of laboratory personnel and the integrity of research.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound. Its trifunctional nature—featuring an amine, a halogen, and a carboxylic acid—makes it a versatile building block in organic synthesis, particularly for novel pharmaceutical agents. However, these same functional groups dictate its reactivity and potential hazards. While comprehensive experimental data for this specific molecule is limited, its properties can be inferred from structurally related compounds.

| Property | Data/Information | Source |

| CAS Number | 860182-21-4 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 232.03 g/mol | N/A |

| Appearance | Likely a solid, potentially a white to off-white or slightly brown powder/crystalline solid. | [4][5] |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like alcohols, DMSO, and DMF. | N/A |

| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | [6] |

Hazard Identification and Toxicological Assessment

A thorough toxicological profile for this compound has not been established. Therefore, a conservative approach based on the Globally Harmonized System (GHS) classifications of close structural analogs, such as 3-Bromo-5-hydroxybenzoic acid, is necessary. The primary hazards are associated with acute toxicity if swallowed and significant environmental risk.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [9][10] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | [7] |

Causality of Hazards:

-

Oral Toxicity: The presence of the bromine atom and the overall aromatic structure can interfere with key biological pathways upon ingestion.

-

Irritation: Benzoic acid derivatives are known to be irritants. The acidic nature of the carboxylic group and the reactivity of the phenol and amine groups can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[6][8][11]

-

Aquatic Toxicity: Halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic organisms.[7] It is imperative that this compound is not released into drains or waterways.[7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate PPE to create a self-validating system of safety.

Engineering Controls

-

Ventilation: All work involving solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[4][6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[6][12]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a dynamic risk assessment. The following diagram outlines the logical workflow for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

-

Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU).[7] A face shield may be required for splash hazards.

-

Skin Protection: Handle with impervious gloves, such as nitrile rubber. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[10] Wear a lab coat to protect personal clothing.

-

Respiratory Protection: If significant dust is generated or work is performed outside a fume hood, a NIOSH/MSHA-approved respirator should be used.[6]

Safe Handling and Storage Protocols

Handling

-

Avoid contact with skin, eyes, and clothing.[13]

-

Avoid ingestion and inhalation. Minimize dust generation and accumulation.[4]

-

Do not eat, drink, or smoke in work areas.[7]

-

Wash hands and any exposed skin thoroughly after handling.[6][7]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9] Some suppliers recommend refrigeration (0-8°C) for long-term stability.[3][5] Protect from light, as aromatic amino acids can be photosensitive.[3][6]

-

Security: Due to its acute toxicity, the substance should be stored in a locked cabinet or an area accessible only to qualified and authorized personnel.[7]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[6][13]

Emergency and First Aid Procedures

Immediate and appropriate response is crucial in the event of an exposure or spill.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting. [7] If the person is conscious, give two glasses of water to drink.[7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[14]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[6][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][14]

Accidental Release Measures (Spill Cleanup)

For any spill, the priority is to ensure personnel safety, contain the spill, and then decontaminate the area. The following decision tree provides a logical framework for spill response.

Caption: Decision tree for chemical spill response.

Detailed Protocol for a Minor Solid Spill:

-

Alert Personnel: Notify others in the immediate area.

-

Secure the Area: Restrict access to the spill location.

-

Don PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. If there is a risk of dust, use a respirator.

-

Containment: Carefully cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill powder.[15] Start from the outside and work inwards to prevent spreading.[15] Avoid raising dust.[7]

-

Collection: Gently sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[6]

-

Decontamination: Wipe the spill area with a wet paper towel, followed by cleaning with soap and water.[15] All cleaning materials must also be disposed of as hazardous waste.[15]

-

Disposal: Seal the waste container and dispose of it according to institutional and local environmental regulations.[7]

Waste Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[7]

-

Product: Do not dispose of the chemical down the drain or with general laboratory trash. It must be collected in a labeled hazardous waste container.[7]

-

Contaminated Packaging: Handle uncleaned containers as you would the product itself.[7] Leave chemicals in their original containers and do not mix with other waste.[7]

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dibromo-4-hydroxybenzoic acid. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-hydroxybenzaldehyde. [Link]

-

University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

-

CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

Tennessee State University. (n.d.). Spill Response Procedures. [Link]

-

OECD. (n.d.). 4-hydroxybenzoic acid SIDS Initial Assessment Report. [Link]

-

Chem-Impex. (n.d.). 3-Bromo-4-hydroxybenzoic acid hydrate. [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzoic acid. [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzoic acid. [Link]

Sources

- 1. 860182-21-4 | this compound - AiFChem [aifchem.com]

- 2. This compound CAS#: 860182-21-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. ehs.utk.edu [ehs.utk.edu]

Methodological & Application

Application and Protocol Guide for the Novel MALDI Matrix: 3-Amino-5-bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Scientific Exploration

The following document outlines a theoretical framework and proposed protocols for the utilization of 3-Amino-5-bromo-4-hydroxybenzoic acid as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. As of the current scientific literature, this compound is not an established MALDI matrix. Therefore, this guide is presented from a senior application scientist's perspective to aid researchers in the systematic evaluation of this promising, yet unvalidated, candidate. The protocols herein are based on established principles of MALDI-MS and analogies drawn from structurally similar, well-characterized matrices. This document is intended to be a starting point for investigation, not a reflection of a validated, existing application.

Introduction: The Rationale for a New Matrix

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a cornerstone technique for the analysis of a wide range of molecules, from large proteins to small molecule drugs. The success of a MALDI experiment is intrinsically linked to the choice of matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its desorption and ionization upon laser irradiation.

While numerous matrices are commercially available, the search for novel matrices continues, driven by the need for improved sensitivity, reduced background interference in the low mass range, and enhanced ionization efficiency for specific classes of compounds.[1][2] this compound presents a compelling, albeit theoretical, candidate for a MALDI matrix due to its chemical structure:

-

Aromatic Core and Hydroxybenzoic Acid Moiety: The benzoic acid structure is a common feature in many successful MALDI matrices, such as 2,5-dihydroxybenzoic acid (DHB), providing strong UV absorption necessary for laser energy uptake.[3][4]

-

Amino Group: The presence of an amino group can enhance proton affinity, potentially aiding in the ionization of analytes, particularly in negative ion mode.[4]

-

Bromo Group: The electron-withdrawing nature of the bromine atom may influence the photochemistry of the matrix upon laser irradiation, potentially leading to unique ionization pathways.

This guide will provide a comprehensive, step-by-step approach to preparing and utilizing this compound as a MALDI matrix, with a focus on validating its performance for small molecule analysis.

Proposed Experimental Workflow

The systematic evaluation of a new MALDI matrix requires a multi-step approach, from basic characterization to application with complex samples. The following workflow is proposed for the investigation of this compound.

Figure 1: A proposed workflow for the systematic validation of this compound as a novel MALDI matrix.

Materials and Reagents

-

This compound (synthesis may be required if not commercially available)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ultrapure water (e.g., Milli-Q)

-

Trifluoroacetic acid (TFA), 0.1% (v/v) in water

-

Standard analytes for performance testing (e.g., Angiotensin II, Verapamil, a lipid standard)

-

Standard MALDI matrices for comparison (e.g., α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB))

-

MALDI target plate (stainless steel)

-

Calibrated micropipettes and tips

Detailed Protocols

Protocol 1: Preparation of this compound Matrix Solution

Rationale: The choice of solvent is critical for dissolving the matrix and promoting co-crystallization with the analyte. A typical solvent system for small molecule matrices is a mixture of an organic solvent and water, often with a small amount of acid to aid in analyte protonation.

Step-by-Step Procedure:

-

Prepare a stock solution of this compound at a concentration of 10 mg/mL.

-

The recommended starting solvent system is ACN/Water (1:1, v/v) with 0.1% TFA.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution. If solubility is an issue, gentle heating or sonication may be employed.

-

Centrifuge the solution at 10,000 x g for 1 minute to pellet any undissolved particulates.

-

Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.

Protocol 2: Sample Preparation using the Dried-Droplet Method

Rationale: The dried-droplet method is a simple and widely used technique for MALDI sample preparation. The goal is to create a homogenous crystalline lattice of the matrix and analyte.

Step-by-Step Procedure:

-

Prepare a stock solution of your analyte of interest at a concentration of 1 mg/mL in a suitable solvent (e.g., ACN/Water 1:1, v/v).

-

Create a 1:1 (v/v) mixture of the analyte solution and the this compound matrix solution in a microcentrifuge tube. The final analyte concentration will be 0.5 mg/mL, and the matrix concentration will be 5 mg/mL.

-

Vortex the mixture briefly.

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air dry completely at room temperature. This may take several minutes. The formation of fine, needle-like crystals is often indicative of good co-crystallization.

-

Once dry, the sample is ready for analysis in the mass spectrometer.

Proposed Ionization Mechanism

The ionization of an analyte in MALDI is a complex process involving energy transfer from the laser to the matrix, leading to desorption and ionization of both matrix and analyte molecules. For a benzoic acid derivative like this compound, a plausible primary ionization mechanism in positive ion mode is proton transfer.

Figure 2: A simplified diagram illustrating a plausible proton transfer ionization mechanism for this compound with an analyte.

Data Interpretation and Performance Metrics

When evaluating the performance of this compound, several key metrics should be considered and compared against a standard matrix like CHCA or DHB.